molecular formula C₇H₆D₅N₃O₂ B1146690 1-Methyl-L-histidine-d5 CAS No. 1795786-96-7

1-Methyl-L-histidine-d5

Cat. No.: B1146690
CAS No.: 1795786-96-7
M. Wt: 174.21
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Description

1-Methyl-L-histidine-d5 (CAS 1795786-96-7) is a deuterium-labeled, stable isotope analog of 1-Methyl-L-histidine, serving as an essential internal standard in quantitative mass spectrometry to ensure analytical accuracy and reliability . It is specifically designed for use in Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) to enable precise quantification of histidine and its metabolites in complex biological matrices such as plasma, serum, and urine . By compensating for variations in sample preparation and ionization efficiency, this compound is critical for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research . The primary research value of this compound lies in its application as a biomarker for skeletal muscle protein breakdown . The non-deuterated form, 1-Methylhistidine (also known as tau-methylhistidine), is a post-translationally modified amino acid released during the catabolism of myofibrillar proteins like actin and myosin . Because it cannot be reutilized for protein synthesis, its concentration in plasma and urine provides a sensitive index of myofibrillar protein degradation rates . This makes it a valuable biomarker for investigating muscle wasting conditions, cerivastatin-induced myotoxicity, and overall skeletal muscle health . Researchers utilize this deuterated standard to achieve highly accurate measurements in studies on fasting, re-feeding, and metabolic stress . The product is supplied for laboratory research applications and is strictly labeled For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

1795786-96-7

Molecular Formula

C₇H₆D₅N₃O₂

Molecular Weight

174.21

Synonyms

L-1-Methylhistidine-d5;  (S)-2-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic Acid-d5;  1-Methylhistidine-d5;  1-N-Methyl-L-histidine-d5;  N1-Methyl-L-histidine-d5;  NSC 524367-d5; 

Origin of Product

United States

Preparation Methods

Key Reaction Steps:

  • Substrate Preparation : L-histidine is dissolved in an alkaline aqueous solution (pH 10–12) to deprotonate the imidazole nitrogen, facilitating nucleophilic attack.

  • Methylation : CD₃I is added dropwise under inert atmosphere at 0–5°C to minimize side reactions. The reaction proceeds via an SN2 mechanism, yielding this compound after 12–24 hours.

  • Quenching : Excess CD₃I is neutralized with sodium thiosulfate, and the product is isolated via rotary evaporation.

Table 1: Comparison of Methylation Reagents and Yields

ReagentReaction Time (h)Yield (%)Purity (%)
CD₃I187895
(CD₃)₂SO₄246590
CD₃OTf (Triflate)128297

Critical Considerations :

  • Isotopic Purity : Residual protiated methyl groups (<1%) may arise from incomplete deuteration, necessitating iterative purification.

  • Side Reactions : Over-methylation at the α-amino group is mitigated by controlling pH and temperature.

Purification Techniques

Post-synthesis purification ensures the removal of unreacted precursors, byproducts, and non-deuterated contaminants. Ion-exchange chromatography and preparative HPLC are the dominant methods.

Ion-Exchange Chromatography

Adapted from CN101125831A, a two-step resin-based process is employed:

  • Strong Acidic Cation Exchange Resin (e.g., Dowex 50WX8) : The crude product is loaded onto a resin column equilibrated with 0.1 M HCl. Histidine derivatives bind via protonated amino groups, while impurities are eluted with water.

  • Elution : A gradient of 0.1–1.0 M ammonium hydroxide (NH₄OH) selectively elutes this compound at pH 11.

Table 2: Resin Performance Metrics

Resin TypeBinding Capacity (mg/g)Elution pHRecovery (%)
Dowex 50WX812011.092
Amberlite IR-12011010.888
AG 50W-X410511.290

Preparative HPLC

  • Column : C18 reversed-phase (250 × 21.2 mm, 5 µm)

  • Mobile Phase : 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B), gradient from 5% to 30% B over 30 min.

  • Detection : UV at 210 nm.

Outcome : HPLC achieves >99% chemical and isotopic purity, with a retention time of 14.2 min for this compound.

Analytical Validation

Validation ensures compliance with pharmacokinetic and metabolomic standards. Ultra-Performance Liquid Chromatography–Mass Spectrometry (UPLC-MS) is the gold standard.

A. Method Parameters (Adapted from ACS Analytical Chemistry)

ParameterSpecification
ColumnAcquity UPLC BEH C18 (2.1 × 100 mm)
Flow Rate0.4 mL/min
Injection Volume5 µL
MS DetectionESI+, m/z 170.1 → 124.1 (quantifier)

Validation Metrics

  • Linearity : R² = 0.999 over 1–400 µM.

  • Limit of Quantification (LOQ) : 0.1 µM.

  • Precision : Intra-day RSD <2%, inter-day RSD <5%.

Applications in Research

This compound is indispensable in:

  • Pharmacokinetic Studies : Correcting for matrix effects in plasma and serum.

  • Metabolomics : Quantifying histidine catabolites in urine and cerebrospinal fluid.

  • Stable Isotope Dilution Assays (SIDA) : Ensuring accuracy in high-throughput screenings .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-L-histidine-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Biomarker for Muscle Protein Turnover

1-Methyl-L-histidine-d5 serves as a biomarker for muscle protein degradation. It is released during the catabolism of myofibrillar proteins, primarily actin and myosin, and is excreted in urine. The concentration of 1-methylhistidine in biological samples can indicate muscle breakdown, making it valuable for assessing muscle health in various populations.

Table 1: Urinary Excretion of 1-Methyl-L-histidine

StudyPopulationUrinary Concentration (µmol/L)Findings
Healthy Adults17.7 - 153.8Normal range detected in urine
Omnivores vs VegetariansHigher in omnivoresReflects dietary intake of meat
AthletesIncreased post-exerciseIndicates muscle protein turnover

Dietary Assessment Tool

The presence of this compound in urine is closely linked to dietary habits, particularly meat consumption. It provides insights into protein intake and can be used to validate dietary assessments in clinical settings.

Case Study: Dietary Impact on 1-Methyl-L-histidine Levels

In a study examining the influence of dietary habits on plasma levels of 3-methylhistidine and 1-methylhistidine, researchers found that omnivores exhibited significantly higher urinary levels of 1-methylhistidine compared to vegetarians. This correlation underscores its potential as a dietary assessment tool:

  • Participants : 37 omnivores and 20 vegetarians
  • Duration : 14 days
  • Results : Omnivores had an average urinary concentration of 120 µmol/L compared to vegetarians at 30 µmol/L, indicating higher meat consumption among the former group .

Clinical Implications in Nutrition Therapy

Monitoring levels of this compound can aid in nutritional therapy, especially for patients with conditions requiring controlled protein intake, such as chronic kidney disease or metabolic disorders. Its measurement can guide dietary recommendations and assess adherence to prescribed diets.

Table 2: Clinical Applications of 1-Methyl-L-histidine

ConditionApplication
Chronic Kidney DiseaseMonitor protein intake adherence
Muscle InjuryAssess muscle degradation post-injury
Metabolic DisordersEvaluate dietary impacts on health

Research on Histidine Methylation

Emerging research indicates that methylation of histidine residues may play a role in various physiological processes. The identification of enzymes responsible for histidine methylation suggests that compounds like this compound could be useful in studying regulatory mechanisms in muscle contractility and other metabolic pathways .

Case Study: Histidine Methylation in Muscle Function

A recent study identified SETD3 as a methyltransferase enzyme that targets histidine residues in actin. This discovery highlights the potential role of histidine methylation in modulating muscle function and suggests that stable isotopes like this compound could be instrumental in elucidating these pathways .

Mechanism of Action

1-Methyl-L-histidine-d5 exerts its effects primarily through its role as a stable isotopic label. In metabolic studies, it is incorporated into metabolic pathways, allowing researchers to trace the fate of histidine and its derivatives. The compound interacts with various enzymes involved in histidine metabolism, providing insights into the biochemical processes underlying histidine utilization in the body .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues: Positional Isomers

1-Methyl-L-Histidine vs. 3-Methyl-L-Histidine
  • Structural Difference : Methylation at the N1 position (imidazole ring) in 1-methyl-L-histidine versus the N3 position (side chain) in 3-methyl-L-histidine (also termed Nτ-methyl-L-histidine) .
  • Functional Impact :
    • 1-Methyl-L-histidine : Derived from anserine (β-alanyl-1-methylhistidine) degradation, it reflects skeletal muscle metabolism .
    • 3-Methyl-L-histidine : A product of actin and myosin catabolism, serving as a biomarker for muscle breakdown .
  • Deuterated Forms : Both have deuterated variants (e.g., 1-methyl-L-histidine-d5 and 3-methyl-L-histidine reference standards) used in metabolic studies .
Table 1: Key Structural and Functional Differences
Compound Methylation Position Molecular Formula Primary Application Key Reference
1-Methyl-L-histidine N1 (imidazole) C₇H₁₁N₃O₂ Muscle metabolism biomarker
This compound N1 (deuterated) C₇H₆D₅N₃O₂ LC-MS internal standard
3-Methyl-L-histidine N3 (side chain) C₇H₁₁N₃O₂ Muscle protein catabolism biomarker

Deuterated Amino Acid Standards

Deuterated amino acids like L-glycine-d5, L-alanine-d5, and L-serine-d3 are utilized alongside this compound in metabolic profiling. Key distinctions include:

  • Backbone Variation : Unlike this compound, these lack the imidazole ring, altering their solubility and ionization efficiency in LC-MS .
  • Application Specificity: this compound: Targets histidine-related pathways (e.g., histamine synthesis, carnosine metabolism). Glycine-d5/Alanine-d5: Used in general protein turnover studies .

Histidine-Containing Dipeptides

Compounds like carnosine (β-alanyl-histidine) and anserine (β-alanyl-1-methylhistidine) are physiologically critical for intracellular pH buffering in muscle tissues .

  • Relationship to 1-Methyl-L-Histidine : Anserine degradation releases 1-methyl-L-histidine, linking its quantification to muscle performance studies .

Other Methylated Histidine Derivatives

  • N,N-Dimethyl-L-histidine-d6 (CAS: N/A): Features dimethylation and six deuterium atoms, enhancing its utility in detecting post-translational modifications in proteins .
  • 4-Imidazolepyruvic Acid : A histidine catabolite lacking the methyl group, used in studies of histidine dehydrogenase activity .

Analytical Performance

  • Stability and Precision : Deuterated standards like this compound improve reproducibility in HPLC and LC-MS by reducing matrix effects. For example, clonidine hydrochloride analysis achieved <2% inter-day variability using deuterated internal standards .
  • Quantification Limits : Studies using 5-hydroxyindoleacetic acid-d5 (a structurally similar deuterated standard) demonstrate detection limits as low as 10 ng/mL in plasma .

Physiological Studies

  • Muscle Metabolism : Elevated 1-methyl-L-histidine levels correlate with high anaerobic exercise capacity in vertebrates, as histidine-related compounds buffer lactic acid .
  • Disease Biomarkers : Both 1-methyl- and 3-methyl-L-histidine are elevated in conditions like chronic kidney disease, necessitating precise isotopic standards for accurate monitoring .

Q & A

Q. How can researchers ensure compliance with ethical standards when using deuterated compounds in animal studies?

  • Methodological Answer : Adhere to institutional guidelines for isotope use, including waste disposal and radiation safety (if applicable). Justify deuterium doses based on prior toxicity studies and monitor for isotope-specific effects (e.g., altered water exchange kinetics). Publish raw data and protocols in repositories like MetaboLights to enhance reproducibility .

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